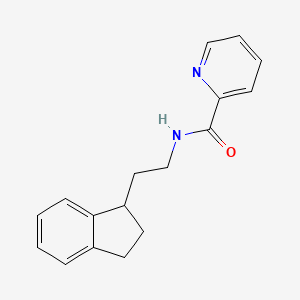
1-(beta-N-2-Pyridylcarbonylaminoethyl)indane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(beta-N-2-Pyridylcarbonylaminoethyl)indane is a chemical compound with the molecular formula C17H18N2O and a molecular weight of 266.34 g/mol . This compound is known for its unique structure, which includes an indane moiety linked to a pyridinecarboxamide group through an aminoethyl chain.
Vorbereitungsmethoden
The synthesis of 1-(beta-N-2-Pyridylcarbonylaminoethyl)indane typically involves the reaction of 2-pyridinecarboxylic acid with 2,3-dihydro-1H-inden-1-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Analyse Chemischer Reaktionen
1-(beta-N-2-Pyridylcarbonylaminoethyl)indane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Wissenschaftliche Forschungsanwendungen
1-(beta-N-2-Pyridylcarbonylaminoethyl)indane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of 1-(beta-N-2-Pyridylcarbonylaminoethyl)indane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Vergleich Mit ähnlichen Verbindungen
1-(beta-N-2-Pyridylcarbonylaminoethyl)indane can be compared with other similar compounds, such as:
2-Pyridinecarboxamide derivatives: These compounds share a similar pyridinecarboxamide moiety but differ in the substituents attached to the pyridine ring.
Indane derivatives: Compounds with an indane core structure but different functional groups attached to the indane ring.
The uniqueness of this compound lies in its specific combination of the indane and pyridinecarboxamide groups, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
78239-32-4 |
|---|---|
Molekularformel |
C17H18N2O |
Molekulargewicht |
266.34 g/mol |
IUPAC-Name |
N-[2-(2,3-dihydro-1H-inden-1-yl)ethyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C17H18N2O/c20-17(16-7-3-4-11-18-16)19-12-10-14-9-8-13-5-1-2-6-15(13)14/h1-7,11,14H,8-10,12H2,(H,19,20) |
InChI-Schlüssel |
ONFRBRFOQADVEM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC=CC=C2C1CCNC(=O)C3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


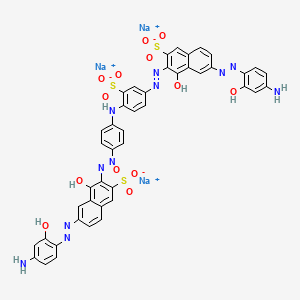
![2-[3-[(4-chlorophenyl)methyl]-2-methyl-5-nitroimidazol-4-yl]sulfanylacetamide](/img/structure/B13792997.png)
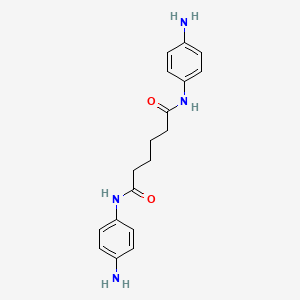
![3H-Pyrazol-3-one, 4-[(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-ylidene)methyl]-2,4-dihydro-5-methyl-](/img/structure/B13793012.png)
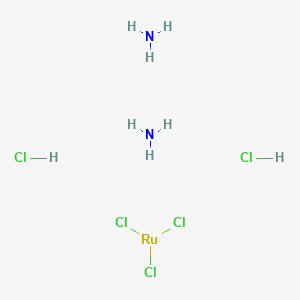
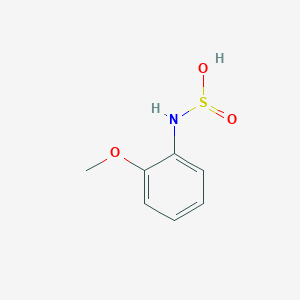
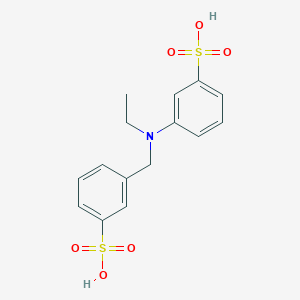
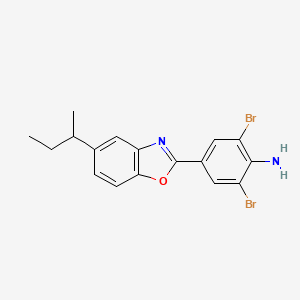
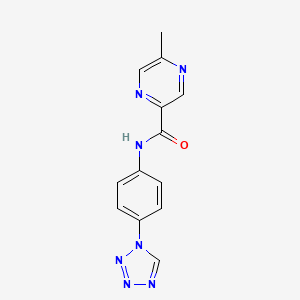
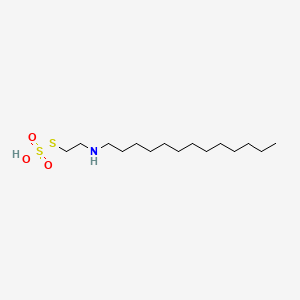
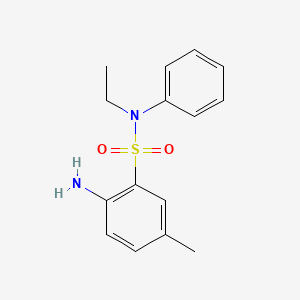

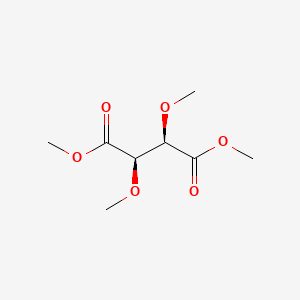
![2-Amino-6-fluoro-4H-benzo[D][1,3]oxazin-4-one](/img/structure/B13793057.png)
